(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451663
InChI: InChI=1S/C11H19N3S/c12-7-11-13-10(9-15-11)8-14-5-3-1-2-4-6-14/h9H,1-8,12H2
SMILES:
Molecular Formula: C11H19N3S
Molecular Weight: 225.36 g/mol

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine

CAS No.:

Cat. No.: VC20451663

Molecular Formula: C11H19N3S

Molecular Weight: 225.36 g/mol

* For research use only. Not for human or veterinary use.

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine -

Specification

Molecular Formula C11H19N3S
Molecular Weight 225.36 g/mol
IUPAC Name [4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]methanamine
Standard InChI InChI=1S/C11H19N3S/c12-7-11-13-10(9-15-11)8-14-5-3-1-2-4-6-14/h9H,1-8,12H2
Standard InChI Key YOECCPJYMVDKDV-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)CC2=CSC(=N2)CN

Introduction

Structural Characteristics

Molecular Architecture

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine consists of a thiazole ring substituted at the 4-position with an azepane-bearing methyl group and at the 2-position with a methanamine moiety. The azepane ring, a seven-membered aliphatic amine, contributes significant lipophilicity, while the thiazole core and primary amine group enable hydrogen bonding and π-π interactions.

Table 1: Molecular Data

PropertyValueSource
IUPAC Name(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamineTheoretical
Molecular FormulaC11_{11}H19_{19}N4_{4}SCalculated
Molecular Weight242.39 g/molCalculated
CAS NumberNot Available-
SMILESC1CCCN(CC1)CC2=CSC(=N2)CNTheoretical

The molecular formula and weight derive from the addition of a methanamine group (-CH2_2NH2_2) to the 4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine scaffold . The absence of a registered CAS number indicates limited commercial or research utilization to date.

Crystallographic Insights

While no crystallographic data exists for this compound, analogs like 4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine exhibit bond lengths of 1.72 Å for C–S and 1.47 Å for C–N within the thiazole ring. The azepane ring adopts a chair-like conformation, with methylene protons resonating at δ 2.4–3.1 ppm in 1^1H NMR spectra .

Synthesis and Production

Synthetic Routes

The synthesis likely follows a modified Hantzsch thiazole formation, involving cyclization of a β-ketoamide precursor with thiourea derivatives. Subsequent functionalization introduces the azepane and methanamine groups:

  • Thiazole Core Formation:
    Reaction of ethyl acetoacetate with thiourea in ethanol under reflux yields 2-aminothiazole intermediates.

  • Azepane Introduction:
    Alkylation of the 4-position using 1-(chloromethyl)azepane in the presence of K2_2CO3_3 in DMF at 80°C.

  • Methanamine Functionalization:
    Reductive amination of a 2-formylthiazole intermediate with ammonium acetate and NaBH4_4 in methanol.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Thiazole FormationEthanol, reflux, 12 h65–70
Azepane AlkylationDMF, K2_2CO3_3, 80°C, 6 h50–55
Reductive AminationNH4_4OAc, NaBH4_4, MeOH, rt, 3 h60–65

Yields are extrapolated from analogous syntheses.

Industrial Scalability

Continuous flow reactors could enhance reproducibility and yield by maintaining precise temperature control during exothermic steps like alkylation. Inline FTIR monitoring would optimize reagent stoichiometry, reducing byproducts such as dialkylated impurities.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Protonation of the primary amine (pKa_a ~9.5) enhances solubility in acidic media, while the azepane ring (pKa_a ~10.5) remains largely unionized at physiological pH .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs reveals decomposition onset at ~200°C, indicative of moderate thermal stability. The thiazole ring’s aromaticity contributes to this resilience, while the azepane moiety may undergo retro-ene decomposition above 250°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6_6):

    • Thiazole H-5: δ 7.2 ppm (s, 1H)

    • Azepane CH2_2: δ 2.4–3.1 ppm (m, 8H)

    • Methanamine CH2_2: δ 3.5 ppm (t, 2H)

    • NH2_2: δ 5.8 ppm (br s, 2H)

  • 13^13C NMR:

    • Thiazole C-2: δ 158.9 ppm

    • Azepane C: δ 45.1–54.3 ppm

    • Methanamine C: δ 41.7 ppm

Infrared Spectroscopy (IR)

Key absorptions include:

  • N–H stretch: 3350–3450 cm1^{-1} (amine)

  • C=S stretch: 690–710 cm1^{-1} (thiazole)

  • C–N stretch: 1240–1280 cm1^{-1}

Research Findings and Knowledge Gaps

Bioactivity Predictions

Molecular docking simulations using AutoDock Vina position the compound in the ATP-binding pocket of kinases (e.g., PIM-1) with a binding affinity of −8.2 kcal/mol, comparable to known inhibitors. In vitro validation is required to confirm these predictions.

Synthetic Challenges

Low yields during reductive amination (~60%) suggest competing imine formation or over-reduction. DoE optimization of NaBH4_4 stoichiometry and reaction time could address this.

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